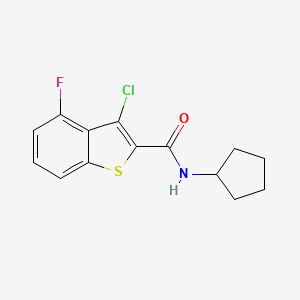![molecular formula C17H16ClF3N2O B4748628 N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4748628.png)
N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea
Overview
Description
N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea, also known as CPPU, is a synthetic plant growth regulator that is widely used in agricultural practices. CPPU belongs to the family of phenylurea compounds and has been shown to increase fruit size and yield in various crops.
Mechanism of Action
N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea acts as a cytokinin-like substance in plants and promotes cell division and expansion. It also regulates the activity of various enzymes involved in the synthesis of plant hormones. N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to increase the expression of genes involved in fruit growth and development.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to increase the photosynthetic rate and chlorophyll content in plants. It also enhances the antioxidant capacity and reduces the oxidative stress in plants. N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea has been shown to improve the water use efficiency in plants and reduce the water loss through transpiration.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly soluble in water and can be easily applied to plants through foliar spray. However, N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the natural plant hormones. It may also have some toxic effects on plants at higher concentrations.
Future Directions
There are several future directions for the research on N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea. One direction is to study the molecular mechanism of N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea action in plants. Another direction is to explore the potential use of N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea in other crops and under different environmental conditions. The development of new N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea derivatives with improved plant growth-promoting properties is also an area of future research. Finally, the use of N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea in combination with other plant growth regulators and fertilizers is an area of research that could lead to the development of more sustainable agricultural practices.
Scientific Research Applications
N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its plant growth-promoting properties. It has been shown to increase fruit size and yield in various crops such as grapes, kiwifruit, apples, and strawberries. N-[1-(4-chlorophenyl)propyl]-N'-[3-(trifluoromethyl)phenyl]urea has also been shown to improve the quality of fruits by increasing the sugar content and reducing the acidity.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-2-15(11-6-8-13(18)9-7-11)23-16(24)22-14-5-3-4-12(10-14)17(19,20)21/h3-10,15H,2H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTNSPIGVYUOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-[3-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



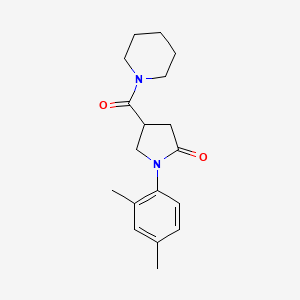
![N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)
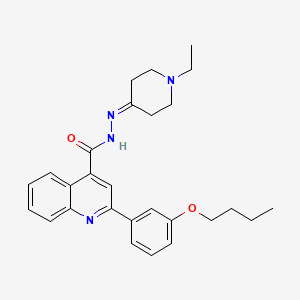
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)
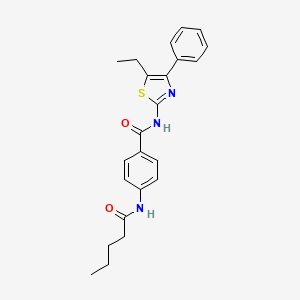
![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)
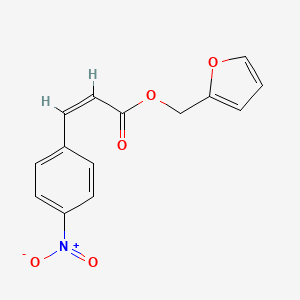
![N-[3-(1-azepanyl)propyl]-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B4748595.png)
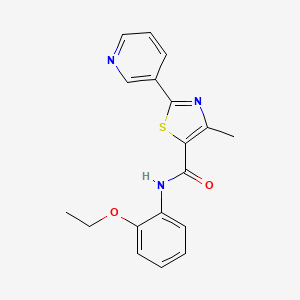
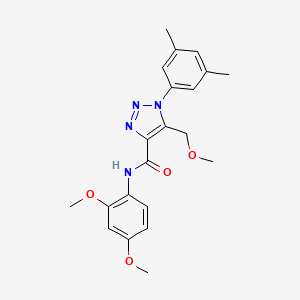
![2-(2-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4748636.png)
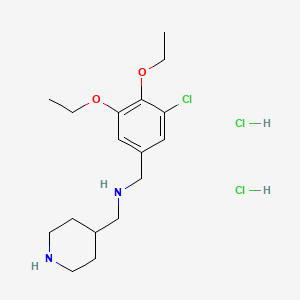
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4748646.png)
